molecular formula C29H36O11 B601411 19-Hydroxy-10-deacetyl Baccatin-III CAS No. 154083-99-5

19-Hydroxy-10-deacetyl Baccatin-III

Cat. No.: B601411
CAS No.: 154083-99-5
M. Wt: 560.6
Attention: For research use only. Not for human or veterinary use.
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Description

19-Hydroxy-10-deacetyl Baccatin-III: is a naturally occurring compound extracted from the yew tree (Taxus species). It is a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a widely used anticancer drug. This compound is known for its complex structure and significant role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 19-Hydroxy-10-deacetyl Baccatin-III typically involves the extraction from the needles of Taxus species. The process includes several steps:

Industrial Production Methods: Industrial production often employs biotransformation methods. For instance, whole-cell biotransformation using microbial strains expressing specific enzymes can convert 10-deacetylbaccatin III to this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often catalyzed by enzymes or chemical oxidants.

    Reduction: Reduction reactions can modify specific functional groups within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Enzymes like oxidases or chemical oxidants such as hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents or nucleophiles.

Major Products: The reactions typically yield derivatives of 19-Hydroxy-10-deacetyl Baccatin-III with modified functional groups, which can be further utilized in the synthesis of paclitaxel and its analogs .

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Studies: Serves as a substrate in studies involving enzyme-catalyzed transformations.

Medicine:

Industry:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 19-Hydroxy-10-deacetyl Baccatin-III is unique due to its specific hydroxylation pattern, which is crucial for the subsequent steps in the biosynthesis of paclitaxel. This hydroxylation enhances its reactivity and suitability as a synthetic intermediate .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10R,12R)-4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,18-19,21-22,24,30,33-34,37H,10-13H2,1-4H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALOPRXVBVZSAC-RIFKXWPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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